molecular formula C17H16N2O5 B2542237 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea CAS No. 113260-75-6

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea

Cat. No.: B2542237
CAS No.: 113260-75-6
M. Wt: 328.324
InChI Key: AMSDXSLWJMXZDS-UHFFFAOYSA-N
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Description

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with urea under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzodioxole derivatives are reacted with urea in the presence of a palladium catalyst and a suitable base . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodioxole rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole rings are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized benzodioxole derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole: A simpler compound with similar structural features but lacking the urea moiety.

    1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]amine: Similar to the urea derivative but with an amine group instead of urea.

    1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]carbamate: Contains a carbamate group instead of urea.

Uniqueness

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea is unique due to its specific combination of benzodioxole groups and urea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(18-7-11-1-3-13-15(5-11)23-9-21-13)19-8-12-2-4-14-16(6-12)24-10-22-14/h1-6H,7-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDXSLWJMXZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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